molecular formula C9H10N4O2 B2865902 Methyl N-(benzotriazol-1-ylmethyl)carbamate CAS No. 149681-91-4

Methyl N-(benzotriazol-1-ylmethyl)carbamate

Cat. No. B2865902
CAS RN: 149681-91-4
M. Wt: 206.205
InChI Key: SFGISATWLCKHNJ-UHFFFAOYSA-N
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Description

“Methyl N-(benzotriazol-1-ylmethyl)carbamate” is a compound that contains a carbamate group. Carbamates are organic compounds derived from carbamic acid (H2NCO2H). The carbamate group (NHCOO) is structurally similar to the carbonate group (CO3), but with one oxygen atom replaced by a nitrogen atom . The molecule also contains a benzotriazole moiety, which is a type of heterocyclic compound .


Synthesis Analysis

The synthesis of carbamates involves the reaction of an amine with an isocyanate or a chloroformate . In the case of “this compound”, it could potentially be synthesized by reacting a benzotriazole with a suitable isocyanate or chloroformate.


Molecular Structure Analysis

The molecular formula of “this compound” is C9H10N4O2 . It has an average mass of 206.201 Da and a monoisotopic mass of 206.080383 Da .


Chemical Reactions Analysis

Carbamates, including “this compound”, can undergo a variety of chemical reactions. For instance, they can be lithiated at the inter-ring methylene group and subsequently react with electrophiles . They can also undergo reactions with various nucleophiles, leading to the formation of different products .

Mechanism of Action

Carbamates are known to be useful protecting groups for amines. They can be installed and removed under relatively mild conditions . This property could potentially be utilized in the synthesis of complex molecules, where temporary protection of certain functional groups is required.

Safety and Hazards

While specific safety and hazard information for “Methyl N-(benzotriazol-1-ylmethyl)carbamate” is not available, carbamates can pose certain risks. For instance, methyl carbamate may cause eye and skin irritation, respiratory and digestive tract irritation, and may target the liver . It is also known to be a carcinogen in rats .

Future Directions

The use of carbamates, including “Methyl N-(benzotriazol-1-ylmethyl)carbamate”, in the synthesis of complex molecules is a promising area of research. Their use as protecting groups for amines could be particularly useful in the synthesis of peptides . Furthermore, the development of new synthetic methods involving carbamates could lead to the creation of novel compounds with potential applications in various fields .

properties

IUPAC Name

methyl N-(benzotriazol-1-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-15-9(14)10-6-13-8-5-3-2-4-7(8)11-12-13/h2-5H,6H2,1H3,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGISATWLCKHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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